Relative Potency Profile at Histamine Receptor Subtypes (H1R, H2R, H3R) Compared to Endogenous Histamine
1-Methylhistamine dihydrochloride exhibits a distinct potency profile across histamine receptor subtypes when directly compared to the endogenous ligand, histamine. While histamine is a potent agonist at all receptors, 1-methylhistamine shows a marked preference for the H3 receptor subtype, with reduced activity at H1R and H2R .
| Evidence Dimension | Relative Agonist Potency (% of histamine activity) |
|---|---|
| Target Compound Data | H1R: 81%; H2R: 185%; H3R: 270% |
| Comparator Or Baseline | Histamine (Endogenous ligand): 100% activity at each respective receptor subtype |
| Quantified Difference | At H3R, 1-methylhistamine is 2.7 times more potent than histamine. It is 81% as potent at H1R and 185% as potent at H2R. |
| Conditions | In vitro functional assays using recombinant human H1, H2, and H3 receptors. |
Why This Matters
This quantification allows researchers to select 1-methylhistamine over histamine for experiments where a more H3-selective or H1-sparing agonist is required, avoiding the off-target effects associated with the broad activity of histamine.
